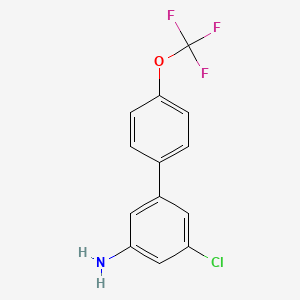

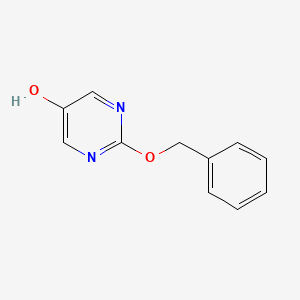

![molecular formula C11H9N5O B1384140 7-hydroxy-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 21324-31-2](/img/structure/B1384140.png)

7-hydroxy-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Vue d'ensemble

Description

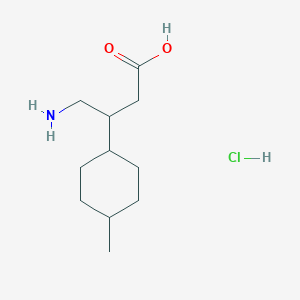

3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is a heterocyclic compound with the following chemical structure: . It possesses a triazolo-pyrimidine core with a benzyl group attached at position 3. This compound has drawn interest due to its potential biological activities.

Synthesis Analysis

The synthesis of 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol involves the combination of appropriate precursors. One notable approach is the reaction of a suitable hydrazone with a triazolo[4,5-d]pyrimidine scaffold. Further optimization and modification of reaction conditions may yield various derivatives with distinct properties .

Molecular Structure Analysis

The molecular structure of 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol consists of a triazolo-pyrimidine ring fused with a benzene ring. The benzyl group is attached to the triazolo-pyrimidine moiety. The arrangement of atoms and functional groups within the molecule influences its biological properties and interactions .

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including substitution, cyclization, and oxidation. These reactions may lead to the formation of novel derivatives with altered pharmacological profiles. Exploring the reactivity of this compound is crucial for drug development .

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Antagonistes du récepteur A3 de l'adénosine

Ce composé est utilisé comme réactif dans la synthèse de 2,9-disubstitués-N6-(arylcarbamoyl)-8-azaadénines. Ce sont de nouveaux antagonistes sélectifs du récepteur A3 de l'adénosine qui ont des applications thérapeutiques potentielles dans le traitement de diverses maladies telles que les maladies cardiovasculaires, les conditions ischémiques et certains types de cancer .

Agents antiprolifératifs

Des dérivés de ce composé ont été évalués pour leurs propriétés antiprolifératives. Cette recherche est importante dans le développement de nouveaux traitements contre le cancer en inhibant la prolifération cellulaire .

Découverte de médicaments

Le cycle triazole présent dans ce composé ne se retrouve pas dans la nature mais a trouvé des applications larges dans la découverte de médicaments. Cela inclut le développement de nouveaux produits pharmaceutiques ayant des avantages potentiels dans divers domaines médicaux .

Thérapie anticancéreuse

Des dérivés spécifiques de ce composé ont été identifiés comme des inhibiteurs de la peptidase spécifique de l'ubiquitine 28 (USP28), qui est étroitement associée à l'apparition et au développement de diverses tumeurs malignes. Cela en fait une cible thérapeutique prometteuse pour la thérapie anticancéreuse .

Inhibition de CDK2

La structure du composé a été utilisée dans la conception de petites molécules qui inhibent CDK2 (kinase dépendante des cyclines 2), une cible pour le traitement du cancer qui affecte sélectivement les cellules tumorales .

Activité antimicrobienne

Une série de dérivés, y compris des hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines synthétisées à partir de ce composé, ont montré une activité antimicrobienne contre divers micro-organismes .

Mécanisme D'action

Target of Action

The primary target of 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is the A3 adenosine receptor . This receptor plays a crucial role in many biological functions, including inflammation, immunity, and cancer .

Mode of Action

The compound interacts with the A3 adenosine receptor, acting as an antagonist . This means it binds to the receptor and blocks its activation, preventing the receptor’s normal function .

Biochemical Pathways

It is known that the a3 adenosine receptor is involved in various signaling pathways, including the camp/pka pathway, the mapk/erk pathway, and the pi3k/akt pathway . By acting as an antagonist at this receptor, the compound could potentially influence these pathways and their downstream effects .

Result of Action

Given its role as an antagonist of the a3 adenosine receptor, it could potentially inhibit the receptor’s normal functions, leading to changes in cellular signaling and function .

Analyse Biochimique

Biochemical Properties

3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with adenosine receptors, particularly the A3 adenosine receptor. This interaction is significant as it can modulate various physiological processes, including inflammation and immune response . Additionally, 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol has been shown to inhibit certain kinases, which are enzymes that play a critical role in cell signaling pathways .

Cellular Effects

The effects of 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by activating the mitochondrial pathway, leading to the activation of caspases and the upregulation of pro-apoptotic proteins such as Bax and Bak . Furthermore, 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol can inhibit cell proliferation and migration, making it a potential candidate for anti-cancer therapies .

Molecular Mechanism

At the molecular level, 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol exerts its effects through various mechanisms. It binds to specific biomolecules, such as adenosine receptors and kinases, altering their activity. This binding can lead to the inhibition or activation of these enzymes, resulting in changes in downstream signaling pathways . Additionally, 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, reducing its efficacy. In vitro and in vivo studies have demonstrated that the effects of 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol on cellular function are sustained over extended periods, making it a viable candidate for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol vary with different dosages in animal models. At low doses, this compound has been shown to exert anti-inflammatory and anti-cancer effects without significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol with these enzymes can influence metabolic flux and alter the levels of other metabolites in the body .

Transport and Distribution

The transport and distribution of 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes and accumulate in various cellular compartments, including the cytoplasm and nucleus . The interaction with transporters and binding proteins can influence its localization and accumulation, affecting its overall efficacy and function .

Subcellular Localization

The subcellular localization of 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . Post-translational modifications and targeting signals can direct 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol to specific cellular compartments, enhancing its therapeutic potential .

Propriétés

IUPAC Name |

3-benzyl-6H-triazolo[4,5-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O/c17-11-9-10(12-7-13-11)16(15-14-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKILZMOZUNSGBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C(=O)NC=N3)N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344650 | |

| Record name | 3-Benzyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672163 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21324-31-2 | |

| Record name | 3-Benzyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

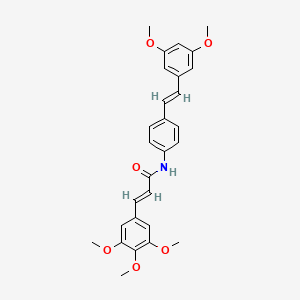

![1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene](/img/structure/B1384057.png)

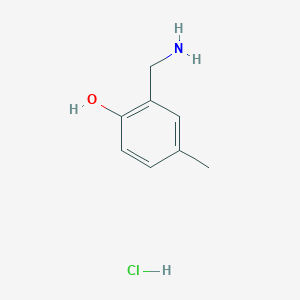

![[3-(Benzyloxy)propyl]hydrazine dihydrochloride](/img/structure/B1384063.png)

methyl-lambda6-sulfanone](/img/structure/B1384073.png)